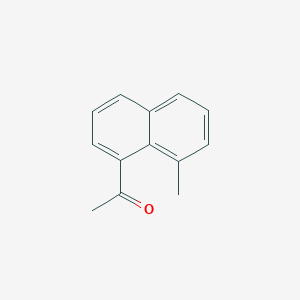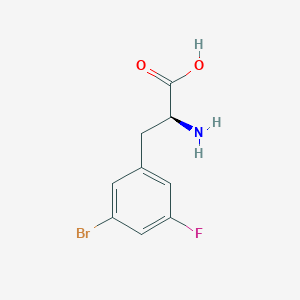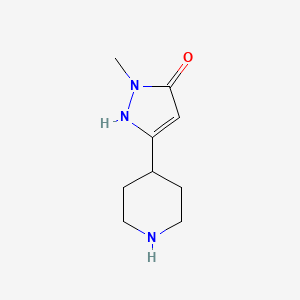
1-Chloro-1-(ethenyloxy)ethene but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(ethenyloxy)ethene but-3-enoate is an organic compound characterized by its unique structure, which includes a chloro group, an ethenyloxy group, and a but-3-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(ethenyloxy)ethene but-3-enoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloro-1-(ethenyloxy)ethene with but-3-enoic acid in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production with minimal waste.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(ethenyloxy)ethene but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding a less reactive product.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
1-Chloro-1-(ethenyloxy)ethene but-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Chloro-1-(ethenyloxy)ethene but-3-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro group can participate in electrophilic reactions, while the ethenyloxy and but-3-enoate moieties provide sites for nucleophilic attack. These interactions can modulate biological pathways and influence the compound’s activity.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(ethenyloxy)ethene: Lacks the but-3-enoate moiety, resulting in different reactivity and applications.
1-Chloro-1-(ethenyloxy)propene: Similar structure but with a propene group instead of but-3-enoate.
1-Chloro-1-(ethenyloxy)butane: Contains a butane group, leading to different chemical properties.
Uniqueness: 1-Chloro-1-(ethenyloxy)ethene but-3-enoate is unique due to the presence of the but-3-enoate moiety, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C8H10ClO3- |
|---|---|
Poids moléculaire |
189.61 g/mol |
Nom IUPAC |
but-3-enoate;1-chloro-1-ethenoxyethene |
InChI |
InChI=1S/C4H5ClO.C4H6O2/c1-3-6-4(2)5;1-2-3-4(5)6/h3H,1-2H2;2H,1,3H2,(H,5,6)/p-1 |
Clé InChI |
XGSJQUOFDAXXJQ-UHFFFAOYSA-M |
SMILES canonique |
C=CCC(=O)[O-].C=COC(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742156.png)
![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)

![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742172.png)
![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742176.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742180.png)
![2-Hydroxyimino-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11742182.png)
![2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11742185.png)




